![molecular formula C22H26FN3O2 B4284791 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Overview
Description
The chemical compound belongs to a class of compounds known for their potential in medicinal chemistry due to the versatile pharmacophoric features of piperazine and acetamide groups. These functionalities allow for significant interactions with biological targets, leading to various biological activities.
Synthesis Analysis
The synthesis of similar piperazine-acetamide derivatives typically involves multi-step organic reactions, starting from the corresponding phenylpiperazine and acetyl chloride derivatives. The process may include acylation, amidation, and chloroacetylation steps, as seen in the synthesis of related compounds such as 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which demonstrated significant antimicrobial and anticancer activities (Mehta et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and cognition . The compound has been shown to exhibit potent inhibitory activity against AChE .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is believed to improve cognitive function . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where a decrease in cholinergic neurotransmission is observed .
Result of Action
By inhibiting AChE and enhancing cholinergic neurotransmission, the compound could potentially alleviate symptoms of diseases characterized by decreased cholinergic neurotransmission, such as Alzheimer’s disease . .
Future Directions
properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-17(27)19-4-8-21(9-5-19)26-14-12-25(13-15-26)16-22(28)24-11-10-18-2-6-20(23)7-3-18/h2-9H,10-16H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQIWKIPRSLASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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